molecular formula C10H12BrF B13924806 4-Bromo-2,6-diethylfluorobenzene

4-Bromo-2,6-diethylfluorobenzene

Cat. No.: B13924806
M. Wt: 231.10 g/mol
InChI Key: MYKVQCPCJOTNHP-UHFFFAOYSA-N
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Description

4-Bromo-2,6-diethylfluorobenzene: is an organic compound with the molecular formula C10H12BrF . It is a derivative of fluorobenzene, where the hydrogen atoms at positions 4, 2, and 6 are substituted with bromine, ethyl, and fluorine groups, respectively. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,6-diethylfluorobenzene typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination of 2,6-diethylfluorobenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,6-diethylfluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-diethylfluorobenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the compound acts as an electron-deficient aromatic ring, facilitating the attack of electrophiles at specific positions on the ring. The presence of bromine and fluorine atoms can stabilize the intermediate carbocation, influencing the reaction pathway and product distribution .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2,6-diethylfluorobenzene is unique due to the combination of bromine, fluorine, and ethyl groups on the benzene ring. This specific arrangement of substituents imparts distinct reactivity and properties, making it valuable for targeted synthetic applications and research .

Properties

Molecular Formula

C10H12BrF

Molecular Weight

231.10 g/mol

IUPAC Name

5-bromo-1,3-diethyl-2-fluorobenzene

InChI

InChI=1S/C10H12BrF/c1-3-7-5-9(11)6-8(4-2)10(7)12/h5-6H,3-4H2,1-2H3

InChI Key

MYKVQCPCJOTNHP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1F)CC)Br

Origin of Product

United States

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